Biochemical Potency: TG-0527 Inhibitory Activity Against Cap-Snatching Mechanism vs. Baloxavir Acid PA Endonuclease IC50
The active metabolite TG-0527, derived from Cap-dependent endonuclease-IN-1, inhibits the cap-snatching mechanism of influenza viral mRNA transcription with an in vitro IC50 of 5.69 nM [1]. By comparison, baloxavir acid (the active form of baloxavir marboxil) inhibits the PA endonuclease with a reported IC50 range of 1.4–3.1 nM for influenza A viruses and 4.5–8.9 nM for influenza B viruses in a PA endonuclease assay [2]. This indicates that TG-0527 exhibits comparable nanomolar potency to baloxavir acid, positioning Cap-dependent endonuclease-IN-1 within the same high-potency pharmacological space while retaining a distinct potency profile.
| Evidence Dimension | In vitro biochemical inhibition of viral endonuclease |
|---|---|
| Target Compound Data | IC50 = 5.69 nM (TG-0527 against cap-snatching mechanism of influenza viral mRNA transcription) |
| Comparator Or Baseline | IC50 = 1.4–3.1 nM (baloxavir acid, influenza A, PA endonuclease assay); IC50 = 4.5–8.9 nM (baloxavir acid, influenza B, PA endonuclease assay) |
| Quantified Difference | TG-0527 IC50 within approximately 2- to 4-fold of baloxavir acid for influenza A; comparable to the upper end of the baloxavir acid range for influenza B |
| Conditions | TG-0527: in vitro recombinant PA endonuclease assay; baloxavir acid: PA endonuclease assay against influenza A and B laboratory strains |
Why This Matters
For drug discovery and lead optimization, a biochemical IC50 within the low nanomolar range validates target engagement and confirms that Cap-dependent endonuclease-IN-1 delivers potency comparable to the only FDA-approved CEN inhibitor, thereby justifying its selection as a research tool or backup clinical candidate.
- [1] Xu S-M, Chang L-W, Tsai C-Y, et al. Safety, tolerability, and pharmacokinetics of TG-1000, a new molecular entity against influenza virus: first-in-human study. Frontiers in Pharmacology. 2023;14:1272466. View Source
- [2] Xofluza (baloxavir marboxil) Prescribing Information. Genentech USA, Inc. Section 12.4 Microbiology. Revised 2021. View Source
